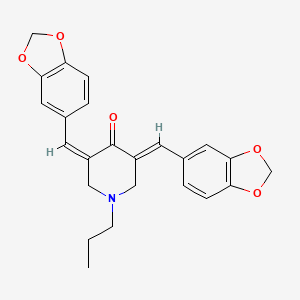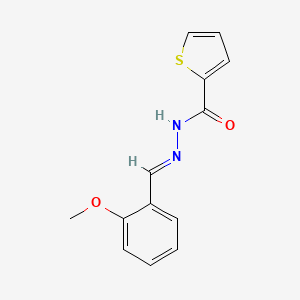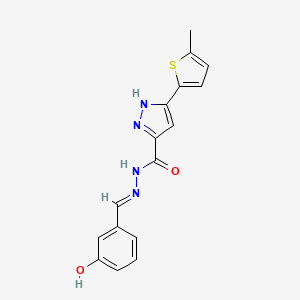![molecular formula C17H9BrClN3O2 B11669078 10-(4-bromophenyl)-6-chloropyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11669078.png)
10-(4-bromophenyl)-6-chloropyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4-BROMOPHENYL)-6-CHLORO-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE is a complex heterocyclic compound that belongs to the pyrimidoquinoline family. This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-BROMOPHENYL)-6-CHLORO-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE typically involves a multicomponent reaction. One common method is the one-pot three-component condensation reaction, which includes the use of 4-chloroaniline, an aromatic aldehyde, and barbituric acid. This reaction is often carried out in the presence of low transition temperature mixtures (LTTMs) as solvents, which are environmentally friendly and recyclable .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar multicomponent reactions. The use of trityl chloride (TrCl) as a neutral catalyst has been reported to be efficient for the cyclization reaction involving an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil . This method offers advantages such as high yield, short reaction times, and compliance with green chemistry protocols.
Chemical Reactions Analysis
Types of Reactions
10-(4-BROMOPHENYL)-6-CHLORO-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and selectivity .
Major Products
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promise in biological assays for its potential antimicrobial and antifungal activities.
Medicine: Research indicates that derivatives of this compound may possess anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism by which 10-(4-BROMOPHENYL)-6-CHLORO-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE exerts its effects involves the interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. For example, its interaction with microbial enzymes can lead to the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-5-(4-chlorophenyl)-5,10-dihydropyrimido[4,5-b]quinoline-2,4(1H,3H)-dione
- 5,10-Dihydropyrimido[4,5-b]quinoline-2,4(1H,3H)-dione derivatives
Uniqueness
10-(4-BROMOPHENYL)-6-CHLORO-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE stands out due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential biological activities. The combination of these halogens in the pyrimidoquinoline scaffold is relatively rare, making this compound unique in its class .
Properties
Molecular Formula |
C17H9BrClN3O2 |
|---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
10-(4-bromophenyl)-6-chloropyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C17H9BrClN3O2/c18-9-4-6-10(7-5-9)22-14-3-1-2-13(19)11(14)8-12-15(22)20-17(24)21-16(12)23/h1-8H,(H,21,23,24) |
InChI Key |
ZSWNRJAMTDECEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C3C(=O)NC(=O)N=C3N2C4=CC=C(C=C4)Br)C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-ethoxyphenyl)-N'-[(E)-1-(2-thienyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11668995.png)
![ethyl 2-({[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11669003.png)
![Propyl {[4-(3-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11669014.png)
![N'-[(1Z)-1-(3,4-Dimethoxyphenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B11669022.png)
![10-Benzyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B11669027.png)

![{2-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11669034.png)

![N-(4-methylphenyl)-5-{[(4-methylphenyl)carbonyl]amino}-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B11669056.png)

![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11669071.png)
![4-(morpholin-4-ylmethyl)-N'-{(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylidene}benzohydrazide](/img/structure/B11669080.png)
![4-{(1E)-N-[4-(2-chlorobenzyl)piperazin-1-yl]ethanimidoyl}-2-methoxyphenol](/img/structure/B11669082.png)

